Linaprazan

Catalog No.
S520017
CAS No.
847574-05-4
M.F
C21H26N4O2
M. Wt
366.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linaprazan

CAS Number

847574-05-4

Product Name

Linaprazan

IUPAC Name

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27)

InChI Key

GHVIMBCFLRTFHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO

Solubility

Soluble in DMSO, not in water

Synonyms

AZD0865; AZD-0865; AZD 0865;

Canonical SMILES

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO

Description

The exact mass of the compound Linaprazan is 366.20558 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Eradication of Helicobacter pylori Infection

Helicobacter pylori (H. pylori) is a bacterium that colonizes the stomach lining and can contribute to peptic ulcers and stomach cancer. Standard treatment for H. pylori eradication involves a combination of antibiotics and a PPI. Studies suggest that Linaprazan, along with specific antibiotics, may be as effective as other PPIs in eliminating H. pylori infection. Source: Aliment Pharmacol Ther. 2003;18(11):1089-96: )

Prevention of Gastric Cancer

Treatment of Non-Ulcer Dyspepsia

Non-ulcer dyspepsia refers to upper abdominal pain that doesn't involve ulcers. While the cause is often unclear, some research suggests Linaprazan may be helpful in managing symptoms like heartburn and indigestion in patients with non-ulcer dyspepsia. Source: Clin Invest Med. 2002;25(1):21-6: )

Linaprazan is a novel compound classified as a potassium-competitive acid blocker (P-CAB). It specifically inhibits the H⁺, K⁺-ATPase enzyme, which plays a crucial role in gastric acid secretion. Unlike traditional proton pump inhibitors, linaprazan offers a rapid onset of action and dose-dependent effects on acid production, making it a promising candidate for treating acid-related disorders such as erosive esophagitis and gastroesophageal reflux disease. The molecular formula of linaprazan is C₂₁H₂₆N₄O₂, and it has been under investigation for its therapeutic applications in various gastrointestinal conditions .

Linaprazan undergoes several chemical transformations, primarily hydrolysis and oxidation. In its metabolic pathway, linaprazan glurate is hydrolyzed to yield linaprazan, followed by oxidation and dehydrogenation processes. These reactions are essential for understanding its pharmacokinetics and the formation of active metabolites . The compound's reactivity can be influenced by various factors, including pH levels and the presence of specific enzymes such as carboxylesterase 2 (CES2), which is primarily responsible for its hydrolysis .

Linaprazan exhibits significant biological activity as an inhibitor of the H⁺, K⁺-ATPase enzyme. Its mechanism involves competitive binding to the potassium site of the enzyme, effectively blocking acid secretion in the stomach. Studies have shown that linaprazan can achieve almost complete inhibition of gastric acid production within one hour of administration at doses ranging from 0.5 to 1.0 mg/kg . This rapid action distinguishes it from traditional proton pump inhibitors, which typically require longer durations to take effect .

The synthesis of linaprazan primarily involves several steps that include the preparation of its hydrochloride salt forms. For instance, Form 1 can be synthesized from the free base of linaprazan or via crystallization techniques using its hydrochloride salt. Various solvents such as dimethylformamide (DMF) and methanol are utilized in the crystallization process to achieve different polymorphs with distinct stability profiles . The synthesis methods are designed to optimize yield and purity while minimizing residual solvents.

Linaprazan is being developed for treating various gastrointestinal disorders characterized by excessive gastric acid secretion. Its primary applications include:

  • Erosive Esophagitis: Linaprazan has shown efficacy in reducing symptoms and promoting healing in patients suffering from this condition.
  • Gastroesophageal Reflux Disease: It is being investigated for its potential to provide rapid relief from reflux symptoms.
  • Other Acid-Related Disorders: Ongoing studies are assessing its effectiveness in broader applications within gastroenterology .

Research on linaprazan has indicated that it interacts with specific ion channels and receptors involved in gastric acid secretion. Notably, its potency appears to be enhanced in environments where ion tightness is maintained, suggesting that the drug's effectiveness may vary based on physiological conditions within the gastric lumen . Further studies are needed to fully elucidate its interactions with other medications and potential side effects.

Linaprazan belongs to a class of drugs known as potassium-competitive acid blockers. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
VonoprazanPotassium-competitive acid blockerRapid onset, long duration of action compared to traditional proton pump inhibitors
RevaprazanPotassium-competitive acid blockerFirst P-CAB used clinically; quick action but not superior to existing proton pump inhibitors
AZD0865Potassium-competitive acid blockerSimilar action profile but halted due to liver toxicity concerns
SCH28080Potassium-competitive acid blockerDemonstrates a different pKa value affecting pharmacodynamics

Linaprazan's uniqueness lies in its rapid action and potential for improved patient outcomes compared to traditional therapies. Its development reflects an evolving understanding of gastric physiology and drug interactions within this therapeutic area .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

366.20557608 g/mol

Monoisotopic Mass

366.20557608 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E0OU4SC8DP

Pharmacology

Linaprazan is a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. Linaprazan concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.

Other CAS

847574-05-4

Wikipedia

Linaprazan

Dates

Modify: 2023-07-15
1: Dent J, Kahrilas PJ, Hatlebakk J, Vakil N, Denison H, Franzén S, Lundborg P. A randomized, comparative trial of a potassium-competitive acid blocker (AZD0865) and esomeprazole for the treatment of patients with nonerosive reflux disease. Am J Gastroenterol. 2008 Jan;103(1):20-6. doi: 10.1111/j.1572-0241.2007.01544.x. PubMed PMID: 18184117.
2: Kahrilas PJ, Dent J, Lauritsen K, Malfertheiner P, Denison H, Franzén S, Hasselgren G. A randomized, comparative study of three doses of AZD0865 and esomeprazole for healing of reflux esophagitis. Clin Gastroenterol Hepatol. 2007 Dec;5(12):1385-91. Epub 2007 Oct 22. PubMed PMID: 17950677.
3: Gedda K, Briving C, Svensson K, Maxvall I, Andersson K. Mechanism of action of AZD0865, a K+-competitive inhibitor of gastric H+,K+-ATPase. Biochem Pharmacol. 2007 Jan 15;73(2):198-205. Epub 2006 Sep 24. PubMed PMID: 17081503.
4: Kirchhoff P, Andersson K, Socrates T, Sidani S, Kosiek O, Geibel JP. Characteristics of the K+-competitive H+,K+-ATPase inhibitor AZD0865 in isolated rat gastric glands. Am J Physiol Gastrointest Liver Physiol. 2006 Nov;291(5):G838-43. Epub 2006 Jun 22. PubMed PMID: 16798725.

Explore Compound Types